molecular formula C23H20ClF2N5O3S B2672088 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 902432-62-6

2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2672088
CAS No.: 902432-62-6
M. Wt: 519.95
InChI Key: KDCFHZRUGRFWDN-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a piperidine ring, a triazoloquinazoline core, and various substituents such as chloro, difluoro, and methoxy groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-chloro-2,5-difluorobenzoyl chloride and piperidine.

    Construction of the triazoloquinazoline core: This step involves the cyclization of appropriate intermediates to form the triazoloquinazoline core.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and difluoro groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the chloro or difluoro positions.

Mechanism of Action

The mechanism of action of 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)-[4-(8,9-dimethoxy-5-sulfanylidene-3H-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N5O3S/c1-33-18-8-13-17(10-19(18)34-2)27-23(35)31-21(13)28-20(29-31)11-3-5-30(6-4-11)22(32)12-7-16(26)14(24)9-15(12)25/h7-11H,3-6H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDAPHQZQBAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4CCN(CC4)C(=O)C5=CC(=C(C=C5F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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